2-Aminothiazole-5-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

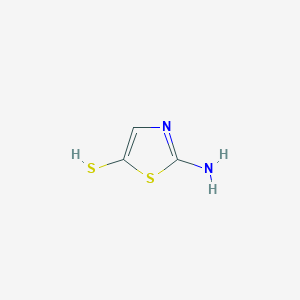

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHDXIZGBCLSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595927 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-00-1 | |

| Record name | 2-Amino-1,3-thiazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Aminothiazole-5-thiol CAS 69950-00-1 chemical properties

The following technical guide details the chemical properties, synthesis, and application of 2-Aminothiazole-5-thiol (CAS 69950-00-1) . This document is structured for researchers and drug development professionals, focusing on practical handling, synthetic utility, and mechanistic insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a bifunctional heterocyclic building block characterized by an electron-rich thiazole core substituted with an amine at the C2 position and a thiol group at the C5 position. It serves as a critical pharmacophore in the synthesis of cyclin-dependent kinase (CDK) inhibitors and various sulfonamide-based therapeutics.

Core Data

| Property | Detail |

| CAS Registry Number | 69950-00-1 |

| IUPAC Name | 2-Amino-1,3-thiazole-5-thiol |

| Molecular Formula | C₃H₄N₂S₂ |

| Molecular Weight | 132.21 g/mol |

| Structural Class | Heterocyclic Aminothiol |

| Appearance | Pale yellow to off-white solid (often isolated as a salt) |

| Solubility | Soluble in DMSO, DMF; moderate solubility in polar organic solvents (MeOH, EtOH). Low solubility in non-polar solvents. |

| pKa (Predicted) | ~5.3 (Thiazole nitrogen), ~7.0 (Thiol group) |

Stability & Storage (Critical)

The free thiol form of this compound is highly susceptible to oxidative dimerization . Upon exposure to air or basic conditions, it rapidly converts to the disulfide bis(2-aminothiazol-5-yl)disulfide .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: It is frequently generated in situ or stored as a hydrobromide/hydrochloride salt to prevent oxidation.

Synthetic Routes & Methodology

The synthesis of this compound generally proceeds via electrophilic aromatic substitution on the thiazole ring. The most robust protocol involves the bromination of 2-aminothiazole followed by nucleophilic displacement.

Primary Synthetic Pathway

Mechanism: The C5 position of the 2-aminothiazole ring is highly nucleophilic due to the resonance donation from the ring sulfur and the exocyclic amine. Electrophilic bromination occurs readily at this position. Subsequent displacement with a sulfur nucleophile (thiourea or hydrosulfide) yields the target thiol.

Step-by-Step Protocol

-

Bromination:

-

Substrate: 2-Aminothiazole (CAS 96-50-4).[1]

-

Reagent: Bromine (

) in acetic acid or chloroform. -

Conditions:

to Room Temperature. -

Intermediate: 2-Amino-5-bromothiazole hydrobromide.

-

Note: The hydrobromide salt precipitates and is often stable enough for isolation.

-

-

Thiolation (Nucleophilic Substitution):

-

Reagent: Thiourea (excess).[2]

-

Solvent: Ethanol/Water reflux.

-

Intermediate: S-(2-aminothiazol-5-yl)isothiouronium bromide.

-

Hydrolysis: Treatment with aqueous NaOH under inert atmosphere releases the free thiol.

-

Mechanistic Visualization (Graphviz)

Caption: Synthetic pathway from 2-aminothiazole to the 5-thiol derivative, highlighting the critical oxidation risk.

Reactivity Profile & Applications

Functionalization Logic

The this compound scaffold offers two distinct nucleophilic sites: the exocyclic amine (N-nucleophile) and the C5-thiol (S-nucleophile) .

-

S-Alkylation (Thioether Formation): The thiol group is more acidic and softer than the amine, allowing for selective alkylation using soft electrophiles (e.g., alkyl halides) under mild basic conditions. This is the primary route for generating CDK inhibitors like BMS-387032 .

-

N-Acylation: The amine group can be acylated to modulate solubility and potency, typically after the thiol has been protected or functionalized.

Drug Discovery Applications

This moiety is a bioisostere for phenol or aniline groups in kinase inhibitors. The thiazole ring engages in hydrogen bonding within the ATP-binding pocket of enzymes.

-

CDK Inhibitors: The 5-thioether linkage positions the inhibitor to interact with the "gatekeeper" residues in kinases.

-

Sulfonamides: Oxidation of the thiol to sulfonyl chloride allows for the synthesis of 2-aminothiazole-5-sulfonamides, a class of carbonic anhydrase inhibitors.

Reactivity Map (Graphviz)

Caption: Divergent synthesis pathways utilizing the 5-thiol and 2-amino handles for medicinal chemistry.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Stench.

-

Odor: Like most low-molecular-weight thiols, this compound possesses a potent, disagreeable sulfurous odor. All manipulations must be performed in a functioning fume hood .

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Waste Disposal: Quench thiol residues with dilute bleach (sodium hypochlorite) to oxidize them to sulfonates before disposal to mitigate stench and toxicity.

References

-

Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious CDK2 Inhibitor." Journal of Medicinal Chemistry, 47(7), 1719–1728. Link

-

BenchChem. (2025).[3] "Technical Support: Synthesis of 2-Chlorothiazole-5-thiol and derivatives." BenchChem Technical Guides. Link

-

ChemicalBook. (2025).[4] "2-Aminothiazole Properties and Synthesis." ChemicalBook CAS Database. Link

-

National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 68994 (Fluoran) and related Thiazoles." PubChem. Link

-

Matteson, D. S. (1989).[5][6] "Boronic Acid Derivatives and Therapeutic Uses." Tetrahedron, 45(7), 1859-1885.[5][6] (Cited in context of thiazole-boronate synthesis).

Sources

- 1. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. CA2952968A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

- 6. WO2016003929A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to Thiazole Derivatives in Drug Discovery: Unraveling the Structures of 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural and molecular characteristics of key thiazole-related compounds relevant to contemporary drug discovery. An initial query for "2-Amino-5-mercaptothiazole" revealed a notable ambiguity in readily available scientific literature, with significant data pointing towards two closely related and commercially available compounds: 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole . This guide provides a comprehensive analysis of both molecules, empowering researchers to distinguish between these structures and select the appropriate scaffold for their research endeavors.

Part 1: Clarification of the Core Topic and Introduction to Relevant Scaffolds

While "2-Amino-5-mercaptothiazole" represents a valid chemical structure, it is less commonly cited and characterized in accessible databases compared to its near structural analogs. This guide, therefore, focuses on the two compounds most likely intended by the query, providing a detailed examination of their respective properties and applications. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][2]

Part 2: 2-Amino-5-mercapto-1,3,4-thiadiazole: A Versatile Biochemical Reagent

Chemical Structure and Molecular Weight

2-Amino-5-mercapto-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with both an amino and a mercapto group. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active molecules.[3][4]

Structure Visualization:

Caption: 2D Structure of 2-Amino-5-mercapto-1,3,4-thiadiazole

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃S₂ | [3][5] |

| Molecular Weight | 133.19 g/mol | [5] |

| CAS Number | 2349-67-9 | [5] |

| Appearance | White to off-white solid | [3] |

Synthesis and Reactivity:

The synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives is well-documented. One common method involves the cyclization of N,N'-bis(thiocarbamyl)hydrazine.[6] This compound serves as an intermediate in the preparation of various pharmaceuticals, including heterocyclic sulfonamides.[6] The presence of the amino and mercapto groups allows for a wide range of chemical modifications, making it a versatile building block in medicinal chemistry.

Applications in Drug Development:

2-Amino-5-mercapto-1,3,4-thiadiazole and its derivatives have been investigated for a variety of therapeutic applications. Notably, this scaffold is a key component in the synthesis of compounds with potential antidepressant, anxiolytic, and anticonvulsant activities.[4][7] It is also used as a biochemical reagent in life science research.[3]

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-5-mercapto-1,3,4-thiadiazole is classified with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Standard laboratory personal protective equipment should be worn when handling this compound.

Part 3: 2-Amino-5-methylthiazole: A Key Building Block for Pharmaceuticals

Chemical Structure and Molecular Weight

2-Amino-5-methylthiazole is another important member of the 2-aminothiazole family. It features a thiazole ring with an amino group at the 2-position and a methyl group at the 5-position.

Structure Visualization:

Caption: 2D Structure of 2-Amino-5-methylthiazole

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂S | |

| Molecular Weight | 114.17 g/mol | [9] |

| CAS Number | 7305-71-7 | |

| Appearance | Light yellow to brown powder or crystals |

Synthesis and Reactivity:

The synthesis of 2-aminothiazole derivatives can be achieved through various methods, often involving the condensation of a-haloketones with thiourea (Hantzsch thiazole synthesis). The 2-amino group can undergo various reactions, including acylation and alkylation, allowing for the introduction of diverse functional groups. The thiazole ring itself can participate in electrophilic substitution reactions. The halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles is a key step in the synthesis of more complex derivatives through subsequent nucleophilic substitution reactions.[10]

Applications in Drug Development:

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a component of several approved drugs.[1] 2-Amino-5-methylthiazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, it is a building block for the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). The nitrated derivative, 2-amino-5-nitrothiazole, is a key intermediate in the manufacture of antiprotozoal and antimicrobial drugs.[11]

Safety and Handling:

The GHS classification for 2-Amino-5-methylthiazole includes the following hazards:

-

H302: Harmful if swallowed.[9]

-

H373: May cause damage to organs through prolonged or repeated exposure.[9]

-

H400: Very toxic to aquatic life.[9]

-

H410: Very toxic to aquatic life with long lasting effects.[9]

Appropriate safety precautions, including the use of personal protective equipment and proper disposal methods, are essential when working with this compound.

Part 4: Conclusion and Future Perspectives

While the initial query for "2-Amino-5-mercaptothiazole" highlighted a point of ambiguity, the exploration of the closely related and well-characterized compounds, 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-Amino-5-methylthiazole, provides valuable insights for researchers in drug development. Both molecules possess the versatile 2-aminothiazole or a related heterocyclic core, which is a proven scaffold for the design of novel therapeutics. Understanding the distinct structural features, physicochemical properties, and reactivity of each compound is paramount for their effective utilization in the synthesis of new chemical entities with desired biological activities. The continued exploration of derivatives from these core structures holds significant promise for the discovery of next-generation pharmaceuticals.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ResearchGate. Synthesis and evaluation of 2-amino-5-sulfanyl-1,3,4-thiadiazole as antidepressant, anxiolytic, and anticonvulsant agents. [Link]

-

PubChem. 2-Amino-5-methylthiazole. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Decoding 2-Amino-5-Nitrothiazole: Properties, Synthesis, and Key Industrial Uses. [Link]

-

PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole. [Link]

-

Wikipedia. Mercaptobenzothiazole. [Link]

-

PubMed. Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]

- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

-

ResearchGate. Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. nbinno.com [nbinno.com]

2-Aminothiazole-5-thiol vs 2-aminothiazole chemical differences

Structural Divergence, Reactivity Profiles, and Medicinal Chemistry Applications[1][2][3]

Executive Summary

The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for drugs ranging from sulfathiazole (antibacterial) to dasatinib (kinase inhibitor).[1] Its derivative, 2-aminothiazole-5-thiol (2-AT-5-SH), represents a significant electronic and chemical departure from the parent ring.

While 2-AT is defined by its nucleophilic C5 position and metabolic susceptibility, the 5-thiol variant introduces a "soft" redox-active center, drastically altering the molecule's lipophilicity, metal-chelating ability, and stability. This guide analyzes the causality behind these differences, providing actionable insights for scaffold optimization.

Structural & Electronic Landscape

The fundamental difference lies in the perturbation of the thiazole aromatic system by the substituent at the 5-position.

1.1 Electronic Distribution

-

2-Aminothiazole (Parent): The thiazole ring is electron-rich. The exocyclic amine at C2 acts as a strong resonance donor (+M effect), pushing electron density primarily to the C5 position . This makes C5 the "hotspot" for electrophilic aromatic substitution (SEAr) and metabolic oxidation.

-

This compound (Derivative): The introduction of a thiol (-SH) group at C5 creates a push-pull electronic conflict.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, slightly withdrawing density through the sigma bond.

-

Mesomeric Effect (+M): The sulfur lone pairs can donate into the ring, but less effectively than the nitrogen at C2.

-

Result: The C5 position is blocked. The nucleophilicity shifts from the carbon ring to the sulfur atom itself, transforming the molecule from a C-nucleophile to an S-nucleophile.

-

1.2 Tautomerism

Both molecules exhibit amino-imino tautomerism, critical for receptor binding (e.g., in kinase hinge regions).

-

2-AT: Predominantly exists in the amino form in solution, but the imino form contributes to binding affinity in specific enzyme pockets.

-

2-AT-5-SH: The thiol introduces a secondary tautomeric possibility (thiol-thione). However, unlike 2-mercaptothiazole (where the SH is at C2), the C5-thiol cannot form a stable thione without disrupting the aromaticity significantly. Therefore, it remains largely as a thiol (-SH) or oxidizes to a disulfide (-S-S-) .

Physicochemical Profiling

The following table summarizes the shift in properties when modifying the C5 position.

| Property | 2-Aminothiazole (2-AT) | This compound (2-AT-5-SH) | Causality |

| Molecular Weight | 100.14 g/mol | 132.21 g/mol | Addition of Sulfur atom. |

| LogP (Lipophilicity) | ~0.5 - 0.8 | ~1.2 - 1.5 | Sulfur is less polar than the C-H bond; increases lipophilicity. |

| pKa (Conj. Acid) | ~5.39 | ~4.8 - 5.0 | The -SH group (inductively withdrawing) lowers the basicity of the N3 nitrogen. |

| H-Bonding | Donor (NH2), Acceptor (N3) | Donor (NH2, SH), Acceptor (N3) | Thiol is a weak H-bond donor but a strong soft-metal ligand. |

| Redox Stability | Stable to air. | Unstable. Rapidly oxidizes to disulfide. | Thiol groups on electron-rich rings are prone to oxidative coupling. |

Expert Insight: The instability of the free 5-thiol is a critical handling parameter. In synthetic workflows, it is rarely isolated as a free thiol. It is usually generated in situ or handled as the S-protected derivative (e.g., S-benzyl or disulfide dimer) to prevent uncontrolled polymerization or oxidation.

Synthetic Pathways[2][3][5][6][7]

The synthesis of the parent 2-AT is straightforward (Hantzsch synthesis), whereas the 5-thiol requires electrophilic functionalization of the pre-formed ring.

3.1 Workflow Visualization

The following diagram contrasts the generation of the parent scaffold with the downstream functionalization required to access the thiol derivative.

Caption: Comparative synthetic routes. 2-AT is formed via cyclization; 2-AT-5-SH requires electrophilic substitution at C5 followed by reduction.

3.2 Detailed Protocol: Synthesis of this compound (via Thiocyanate)

Principle: Direct sulfuration is difficult. The standard protocol involves introducing a thiocyanate group at the nucleophilic C5 position, followed by reduction.

-

Thiocyanation:

-

Dissolve 2-aminothiazole (10 mmol) in glacial acetic acid.

-

Add Potassium Thiocyanate (KSCN, 20 mmol).

-

Dropwise add Bromine (Br2, 10 mmol) in acetic acid at < 10°C. Why? Bromine generates the electrophilic SCN+ species in situ.

-

Stir for 2 hours. Neutralize with ammonia. Filter the precipitate (2-amino-5-thiocyanatothiazole).

-

-

Reduction to Thiol:

-

Suspend the thiocyanate intermediate in ethanol.

-

Add Sodium Sulfide (Na2S) or Sodium Borohydride (NaBH4) under inert atmosphere (Nitrogen/Argon) . Critical: Oxygen must be excluded to prevent immediate disulfide formation.

-

Acidify carefully to pH 6 to liberate the free thiol. Use immediately.

-

Reactivity & Metabolic Stability

This section details the "Self-Validating" logic of why these molecules behave differently in biological systems.

4.1 The C5 "Toxicophore" Problem

2-Aminothiazole is structurally alert. The C5 position is metabolically labile.

-

Mechanism: Cytochrome P450 enzymes epoxidize the C4-C5 double bond or hydroxylate C5.

-

Consequence: This leads to ring opening and the formation of reactive electrophiles (iminostyrenes or thioureas) that can covalently bind to proteins, causing idiosyncratic toxicity.

4.2 The 5-Thiol Solution (and Risk)

Substituting C5 with a thiol prevents direct P450 attack at that carbon. However, it introduces a new reactivity profile:

-

S-Alkylation: The 5-thiol is a potent nucleophile. In the presence of alkyl halides, it selectively alkylates at sulfur, not nitrogen.

-

Glucuronidation: The thiol is a handle for Phase II metabolism (S-glucuronidation), potentially aiding excretion but altering pharmacokinetics.

4.3 Reactivity Flowchart

Caption: Divergent reactivity pathways. 2-AT reacts at the carbon ring; 2-AT-5-SH reacts at the sulfur substituent.

References

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for heterocyclic reactivity).

-

Das, D., et al. (2016).[2] Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.[2] Link[2]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates C5 functionalization utility).

-

Ayati, A., et al. (2015).[2][3] Synthesis and biological evaluation of 2-aminothiazole derivatives: A review. European Journal of Medicinal Chemistry, 97, 699-718. Link

- Metzger, J. V. (1979). Thiazole and its Derivatives. John Wiley & Sons. (Seminal text on thiazole physical properties).

Sources

5-Thiazolethiol, 2-amino- IUPAC name and synonyms

5-Thiazolethiol, 2-amino- Technical Guide[1][2][3][4]

Chemical Identity, Synthesis, and Medicinal Utility

Executive Summary

2-Amino-5-thiazolethiol (CAS 69950-00-1) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.[3][4] Unlike its more stable isomer 2-mercaptothiazole, the 5-thiol variant represents a "masked" nucleophile, often generated in situ or handled as a disulfide dimer due to its high susceptibility to oxidative coupling. This guide provides a rigorous technical analysis of its nomenclature, synthetic pathways, and reactivity profiles, distinguishing it from the structurally similar thiadiazole derivatives often confused in literature.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of positional isomers (e.g., 5-amino-2-thiazolethiol) and ring variants (e.g., thiadiazoles).

| Parameter | Technical Specification |

| IUPAC Name | 2-Amino-1,3-thiazole-5-thiol |

| Common Synonyms | 2-Amino-5-mercaptothiazole; 5-Sulfanyl-1,3-thiazol-2-amine; 2-Aminothiazole-5-thiol |

| CAS Registry Number | 69950-00-1 (Note: distinct from the 5-amino-2-thiol isomer CAS 6294-51-5) |

| Molecular Formula | C₃H₄N₂S₂ |

| Molecular Weight | 132.21 g/mol |

| SMILES | Nc1ncc(S)s1 |

| InChI Key | XGHDXIZGBCLSRG-UHFFFAOYSA-N |

Structural Analysis & Tautomerism

The 2-amino-5-thiazolethiol molecule possesses three nucleophilic centers: the exocyclic amine (N2), the ring nitrogen (N3), and the thiol sulfur (S5).

-

Thiol vs. Thione: Unlike 2-mercaptothiazoles, which exist predominantly as the thione tautomer (NH-C=S), the 5-thiol isomer cannot tautomerize to a stable thione without disrupting the aromaticity of the thiazole ring. Consequently, it exists primarily as the thiol (-SH) or zwitterion, making it significantly more prone to oxidation into the disulfide form Bis(2-aminothiazol-5-yl)disulfide .

Synthetic Methodologies

Direct isolation of the free thiol is challenging due to rapid oxidation. The most robust synthetic protocol involves the Thiocyanation-Reduction Route , which introduces the sulfur at the electron-rich C5 position via electrophilic aromatic substitution, followed by reductive cleavage.

Core Synthesis Protocol: The Thiocyanate Route

Rationale: This method avoids the use of unstable 5-halothiazoles and allows for the generation of the thiol under controlled conditions, often immediately prior to subsequent derivatization (e.g., S-alkylation).

Step 1: Electrophilic Thiocyanation

-

Reagents: 2-Aminothiazole, Ammonium Thiocyanate (

), Bromine ( -

Solvent: Acetic Acid or Methanol.

-

Mechanism: Bromine generates the active electrophile (

or

Step 2: Reductive Cleavage

-

Reagents: Sodium Borohydride (

) or Dithiothreitol (DTT) in degassed solvent. -

Condition: Inert atmosphere (

or Ar) is mandatory to prevent disulfide formation. -

Outcome: Generation of the 2-amino-5-thiazolethiolate anion, which can be trapped with electrophiles.

Figure 1: Synthetic pathway from 2-aminothiazole to the 5-thiol derivative, highlighting the critical oxidation risk.

Reactivity Profile & Derivatization

For medicinal chemistry applications, the free thiol is rarely the final product. It is typically reacted in situ to form stable thioethers.

A. S-Alkylation (Thioether Formation)

The thiolate anion at C5 is a soft nucleophile and reacts readily with alkyl halides.

-

Protocol: Treat the reduced thiol mixture with an alkyl halide (R-X) and a mild base (

). -

Selectivity: S-alkylation is kinetically favored over N-alkylation at the exocyclic amine due to the higher nucleophilicity of the sulfur atom.

B. N-Acylation

The exocyclic amine at C2 can be derivatized to modulate solubility or binding affinity.

-

Constraint: If the free thiol is present, it must be protected (e.g., as a thioether or disulfide) before acylation to prevent thioester formation.

-

Reagent: Acetic anhydride or acyl chlorides in pyridine.

C. Oxidation (Disulfide Formation)

-

Mechanism:

-

Utility: The disulfide is often a stable storage form. It can be reduced back to the monomer using phosphines (

) or mercaptans (

Figure 2: Reactivity landscape of 2-amino-5-thiazolethiol. The S-alkylation pathway is the primary route for generating drug-like candidates.

Applications in Drug Development

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, and the 5-thiol variant offers a unique vector for extending the molecule into hydrophobic pockets of protein targets.

Kinase Inhibitors (CDK & Aurora Kinase)

Substituted 2-aminothiazoles are potent ATP-competitive inhibitors. The 5-position is often used to attach solubilizing groups or hydrophobic moieties that interact with the kinase gatekeeper region.

-

Mechanism: The aminothiazole core forms hydrogen bonds with the kinase hinge region (N3 acceptor, C2-NH2 donor). The 5-thioether side chain extends into the solvent-exposed region or back pocket.

-

Reference: Aminothiazole inhibitors of cyclin-dependent kinases [1].

Prion Disease Therapeutics

Derivatives of 2-aminothiazole have shown efficacy in reducing PrP^Sc levels in neuroblastoma cells. The 5-substituent is critical for blood-brain barrier (BBB) permeability and metabolic stability.

-

Reference: 2-Aminothiazoles as therapeutic leads for prion diseases [2].

Antimicrobial Agents

The 5-thiazolethiol moiety mimics the side chains of certain cephalosporins, potentially offering cross-reactivity or novel binding modes against bacterial cell wall synthesis enzymes.

Handling & Safety Protocols

Warning: This compound is a potent nucleophile and potential irritant.

-

Storage: Store as the disulfide or hydrochloride salt at -20°C under argon. The free thiol degrades rapidly in air.

-

Odor Control: Like most low-molecular-weight thiols, it possesses a stench. All manipulations must occur in a fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills by oxidizing the thiol to the sulfonate.

-

Toxicity: Classified as an irritant (H315, H319, H335). Avoid inhalation.

References

- Aminothiazole inhibitors of cyclin dependent kinases.

-

2-Aminothiazoles as therapeutic leads for prion diseases. Source: Journal of Medicinal Chemistry (2011).[7] URL:[Link]

-

2-Amino-1,3-thiazole-5-thiol (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination. Source: The Journal of Organic Chemistry (2017). URL:[Link]

Sources

- 1. RS CHEMICALS [randschemicals.com]

- 2. 2-amino-5-thiazolesulfonic acid | 82971-10-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. US6521759B2 - Aminothiazole inhibitors of cyclin dependent kinases - Google Patents [patents.google.com]

- 7. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

Biological Activity of 2-Aminothiazole-5-thiol Derivatives: A Technical Guide

Topic: Biological Activity of 2-Aminothiazole-5-thiol Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The This compound scaffold represents a highly specialized subclass of the "privileged" 2-aminothiazole structure. While the parent 2-aminothiazole is ubiquitous in medicinal chemistry, functionalization at the 5-position with a sulfur moiety (thiol, thioether, or sulfonyl) unlocks distinct pharmacological properties. Unlike its nitrogen-rich congener, 2-amino-5-mercapto-1,3,4-thiadiazole, the thiazole-5-thiol core offers a unique electronic profile that has been successfully leveraged in the development of potent cyclin-dependent kinase (CDK) inhibitors, most notably BMS-387032 (SNS-032) .

This guide dissects the chemical stability, synthetic accessibility, and biological mechanisms of these derivatives, providing a roadmap for their application in oncology and antimicrobial research.

Chemical & Structural Basis[1][2]

The Core Scaffold

The this compound moiety consists of a five-membered thiazole ring substituted with an amine at position 2 and a thiol (or sulfur-based group) at position 5.

-

Electronic Character: The C5 position of the thiazole ring is nucleophilic. Introducing a sulfur atom here enhances the electron density, allowing for further functionalization via alkylation or oxidation.

-

Tautomerism & Stability: Free this compound is prone to oxidative dimerization to form disulfides (

) in air. Consequently, it is rarely isolated as a free thiol in final drug candidates. Instead, it is typically generated in situ or immediately alkylated to form stable thioethers (sulfides).

Critical Distinction

Warning: Literature often conflates this scaffold with 2-amino-5-mercapto-1,3,4-thiadiazole.

-

Thiazole (C3H4N2S): Contains one nitrogen and one sulfur in the ring. (Focus of this guide).

-

Thiadiazole (C2H3N3S): Contains two nitrogens and one sulfur. (Common antimicrobial scaffold, but chemically distinct).

Pharmacological Landscape

Anticancer Activity: The CDK Inhibitor Class

The most authoritative application of the this compound core is in the inhibition of Cyclin-Dependent Kinases (CDKs), critical regulators of the cell cycle and transcription.

Case Study: BMS-387032 (SNS-032)

BMS-387032 is a potent, ATP-competitive inhibitor of CDK2, CDK7, and CDK9.[1] Its structure features a 2-aminothiazole core where the 5-thiol group acts as a critical linker.

-

Mechanism of Action:

-

Hinge Binding: The C2-acylamino group forms hydrogen bonds with the hinge region of the kinase (e.g., Leu83 in CDK2).

-

Selectivity Gate: The C5-thioether moiety projects a hydrophobic tail (often an oxazole or alkyl group) into the kinase's specificity pocket, enhancing selectivity over other kinases.

-

Outcome: Inhibition leads to cell cycle arrest (G1/S phase) and apoptosis in tumor cells (e.g., ovarian, metastatic breast cancer).

-

Antimicrobial & Antioxidant Potential

While less commercially developed than the anticancer class, 5-thio-substituted derivatives have shown efficacy against resistant bacterial strains.

-

Activity: 5-phenylthio and 5-benzylthio derivatives exhibit MIC values in the low micro-molar range against S. aureus and E. coli.

-

Mechanism: Disruption of bacterial cell wall synthesis and potential interference with metabolic enzymes via the redox-active sulfur center.

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on precise modifications at two key vectors:

| Position | Modification | Biological Impact |

| C2-Amine | Acylation (Amide) | Critical for Kinase Affinity. Converts the amine into a hydrogen bond donor/acceptor motif compatible with the ATP-binding pocket. |

| C5-Thiol | Alkylation (Thioether) | Selectivity & Solubility. A bulky lipophilic group (e.g., oxazole-methyl) here fits into the hydrophobic gatekeeper region of kinases. |

| C5-Thiol | Oxidation (Sulfone) | Generally reduces activity compared to the thioether, suggesting the flexibility and electronic nature of the sulfide are preferred. |

SAR Visualization

Caption: SAR map highlighting the functional roles of the C2 and C5 positions in optimizing biological activity.

Experimental Protocols

Synthesis of 5-Thioether Derivatives

Rationale: Direct synthesis of the free thiol is difficult due to stability. The preferred route involves thiocyanation followed by in situ reduction and alkylation.

Workflow:

-

Thiocyanation: React 2-aminothiazole (or N-protected variant) with ammonium thiocyanate (

) and bromine ( -

Reduction: Treat the resulting 2-amino-5-thiocyanatothiazole with sodium borohydride (

) or dithiothreitol (DTT) to generate the transient thiolate anion. -

Alkylation: Immediately add the desired alkyl halide (e.g., benzyl bromide, chloromethyl-oxazole) to trap the sulfur as a stable thioether.

CDK2 Kinase Inhibition Assay

Rationale: To validate the anticancer potential of synthesized derivatives.

Protocol:

-

Reagents: Recombinant CDK2/CyclinE complex, Histone H1 (substrate), [

-33P]ATP, and test compounds. -

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT. -

Reaction:

-

Incubate Kinase + Substrate + Compound for 10 mins at 30°C.

-

Initiate reaction with [

-33P]ATP mix. -

Incubate for 30 mins.

-

-

Termination: Stop reaction with trichloroacetic acid (TCA).

-

Detection: Filter onto glass fiber filters, wash to remove free ATP, and quantify radioactivity via scintillation counting.

-

Analysis: Calculate

by plotting % inhibition vs. log[compound].

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for generating stable 2-aminothiazole-5-thioether derivatives.

Data Summary: Key Derivatives

| Compound ID | Structure Class | Target | Activity ( | Reference |

| BMS-387032 | 5-(Oxazolylmethyl)thioether | CDK2 / CDK7 / CDK9 | 48 nM (CDK2) | [1] |

| Derivative 4c | 5-Arylthio-thiazole | MCF-7 (Breast Cancer) | 2.57 | [3] |

| Cmpd 117 | 5-Substituted Thiazole | C. perfringens | 0.039 | [2] |

References

-

Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent.[2][3][4] Journal of Medicinal Chemistry, 47(7), 1719–1728.[3][5] Link[3]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1488. Link

-

Dawbaa, S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28, 7356. Link

-

BenchChem. (2025). Technical Support: Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. Link

Sources

- 1. medkoo.com [medkoo.com]

- 2. N-(cycloalkylamino)acyl-2-aminothiazole inhibitors of cyclin-dependent kinase 2. N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a highly efficacious and selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities [html.rhhz.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Technical Guide: Solvation and Handling of 2-Aminothiazole-5-thiol

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-Aminothiazole-5-thiol (also referred to as 2-amino-5-sulfanyl-1,3-thiazole).

Executive Summary

This compound presents a complex solubility profile driven by its amphoteric nature and susceptibility to oxidative dimerization. Unlike simple organic solids, its dissolution is not merely a function of polarity but is governed by tautomeric equilibrium and redox stability .

For research applications, DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) are the primary solvents of choice, offering high solubility (>50 mg/mL) and moderate stability. In aqueous media, the compound exhibits pH-dependent solubility: it is soluble in alkaline solutions (forming the thiolate anion) but precipitates in neutral to acidic buffers due to zwitterionic aggregation and disulfide formation.

Part 1: Physicochemical Profile & Solubility Mechanisms

To master the handling of this compound, one must understand the competing molecular forms present in solution.

Tautomeric Equilibrium

The molecule exists in equilibrium between the aromatic thiol form and the non-aromatic thione form. In polar aprotic solvents (DMSO), the equilibrium stabilizes, but in protic solvents, hydrogen bonding can shift this balance, affecting solubility.

The Oxidation Trap

The primary cause of "insolubility" reports for this compound is often not thermodynamic insolubility but chemical instability . In the presence of oxygen, the thiol group rapidly oxidizes to form bis(2-aminothiazol-5-yl)disulfide , a dimer that is significantly less soluble in most organic solvents and precipitates as a pale yellow solid.

Amphoteric Character

-

Basic Center: The thiazole nitrogen and exocyclic amine (

for the conjugate acid). -

Acidic Center: The thiol group (

). -

Consequence: In neutral aqueous solutions, the molecule can adopt a zwitterionic character, leading to high crystal lattice energy and poor solubility.

Part 2: Solubility Landscape

The following data summarizes the solubility behavior based on structural analogs (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole) and empirical organic synthesis protocols.

Table 1: Solubility Profile of this compound

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | High (+++++) | Recommended. Ideal for stock solutions. Stable if degassed. |

| DMF | High (+++++) | Good alternative to DMSO. | |

| Protic (Alcohols) | Ethanol | Moderate (+++) | Soluble with heating ( |

| Methanol | Moderate (+++) | Better than EtOH, but evaporation risks oxidation. | |

| Aqueous | Water (Neutral) | Low (+) | Poor solubility. Risk of zwitterionic precipitation. |

| 0.1M NaOH | High (+++++) | Forms soluble sodium thiolate salt. Best for aqueous delivery. | |

| 0.1M HCl | Moderate (++) | Soluble as ammonium salt, but acid catalyzes disulfide formation. | |

| Non-Polar | DCM / Chloroform | Low (+) | Generally insoluble. |

| Hexane / Ether | Insoluble (-) | Used as anti-solvents to precipitate the product. |

Part 3: Visualization of Mechanisms

Diagram 1: Tautomerism and Solvation

This diagram illustrates the structural shifts that dictate solubility. The Thiolate form explains why basic water is an excellent solvent, while the Disulfide represents the insoluble degradation product.

Caption: The solubility lifecycle. Base solubilizes the compound (Green), while oxygen triggers irreversible precipitation (Red).

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (50 mM)

Target: Biological Assays / Screening

Reagents:

-

This compound (Solid)

-

Anhydrous DMSO (Spectroscopic grade)

-

Argon or Nitrogen gas

Procedure:

-

Degas the Solvent: Sparge anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents immediate disulfide formation.

-

Weighing: Weigh the solid quickly. Avoid leaving the container open; the solid is hygroscopic and oxidation-prone.

-

Dissolution: Add the degassed DMSO to the solid. Vortex vigorously.

-

Visual Check: The solution should be clear and colorless to pale yellow. A dark yellow/orange tint indicates partial oxidation.

-

-

Storage: Aliquot immediately into amber vials. Store at -20°C or -80°C .

-

Shelf Life: Use within 1 month. Avoid repeated freeze-thaw cycles.

-

Protocol B: Chemical Isolation / Recrystallization

Target: Synthesis & Purification[2]

Context: If synthesizing the compound (e.g., from 2-aminothiazole and thiourea/iodine), the final isolation step defines its purity.

Procedure:

-

Dissolution: Dissolve the crude product in 10% NaOH or DMF . Filter off any insoluble impurities (often elemental sulfur or polymerized byproducts).

-

Precipitation:

-

Cool the solution to

. -

Dropwise add Glacial Acetic Acid until pH

6.0–6.5. -

Observation: The thiol will precipitate as a solid.

-

-

Washing: Filter the solid and wash immediately with cold water (removes salts) followed by cold diethyl ether (removes water and non-polar impurities).

-

Drying: Dry under high vacuum over

. Do not oven dry in air, as this will convert the entire batch to the disulfide.

Part 5: Handling Workflow (Decision Tree)

Ensure your workflow prevents the "False Insoluble" result caused by oxidation.

Caption: Operational decision tree. Note that neutral pH aqueous conditions lead to failure (Red).

References

-

Solubility of Thiazole Analogs

-

Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in organic solvents. (2025).[3] ResearchGate.

-

-

Synthesis & Isolation Protocols

-

Thiol-Disulfide Redox Chemistry

-

Oxidation of Thiol Compounds by Molecular Oxygen. (2025).[3] ResearchGate.

-

-

General Properties

-

This compound Compound Summary. PubChem.

-

Sources

The 2-Aminothiazole-5-thiol Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 2-aminothiazole ring is a prominent heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its unique combination of electronic properties, hydrogen bonding capabilities, and synthetic accessibility has made it a cornerstone in the design of numerous therapeutic agents.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, delves into the specific and highly versatile role of the 2-aminothiazole-5-thiol moiety and its derivatives. We will explore the causality behind its widespread use, from its fundamental chemical attributes to its application in cutting-edge drug discovery programs, while also addressing the critical considerations of its potential toxicities.

The introduction of a thiol group at the 5-position of the 2-aminothiazole core dramatically expands its utility. This sulfur-based functional group serves as a highly reactive and versatile handle for a multitude of chemical transformations, enabling the creation of vast and structurally diverse compound libraries. This versatility is paramount in the iterative process of lead optimization, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

I. Synthesis and Chemical Reactivity: The Foundation of Versatility

The synthetic tractability of the 2-aminothiazole core is a primary reason for its prevalence. The classic Hantzsch thiazole synthesis , a robust and widely applicable method, typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[3] This foundational reaction provides a reliable entry point to the core structure.

A. General Synthetic Strategy

A common and efficient pathway to functionalized 2-aminothiazoles, such as the precursors to the anticancer drug Dasatinib, involves a multi-step sequence that showcases the scaffold's synthetic logic.[4][5]

Caption: General workflow for synthesizing 2-aminothiazole-5-carboxamides.

While the above scheme leads to a carboxamide, the introduction of a thiol group at the C5 position can be achieved through variations of this chemistry, for instance, by starting with precursors that already contain a protected sulfur moiety or by subsequent functional group manipulation of a C5-halogenated 2-aminothiazole. Halogenation at the 5-position, typically with bromine, creates an electrophilic site amenable to nucleophilic substitution by a sulfur source.[6]

B. The Reactivity Landscape

The power of the this compound scaffold lies in its multiple reactive sites, which can be selectively addressed to build molecular complexity.

-

The 2-Amino Group: This exocyclic amine is a potent nucleophile and a key interaction point. It readily undergoes acylation, sulfonylation, and alkylation, and serves as a crucial vector for connecting to other pharmacophoric fragments, as seen in numerous kinase inhibitors.[5][7]

-

The 5-Thiol Group: The thiol is arguably the most versatile handle for diversification. It can be S-alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in Michael additions. This allows for the introduction of a wide array of side chains that can probe different regions of a biological target's binding pocket.

-

The Thiazole Ring: The ring itself is relatively stable but can participate in metal coordination and provides a rigid scaffold that correctly orients the functional groups for optimal target engagement.

II. A Spectrum of Pharmacological Activities

The 2-aminothiazole scaffold is a recurring motif in drugs targeting a wide range of diseases, demonstrating its remarkable biological promiscuity and utility.[5][8][9]

A. Anticancer Agents

This is one of the most successful areas for 2-aminothiazole derivatives. The scaffold is a key component of numerous kinase inhibitors.[10]

-

Kinase Inhibition: The 2-aminothiazole core is a fundamental part of clinically approved anticancer drugs like Dasatinib (a multi-targeted kinase inhibitor) and Alpelisib (a PI3K inhibitor).[10] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases is a primary reason for its efficacy.

-

Aurora Kinase Inhibition: Derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial for cell division and are often overexpressed in tumors.[5]

-

Other Targets: Research has shown activity against a range of human cancer cell lines, including leukemia, lung, breast, and colon cancers, by targeting various cellular mechanisms.[5][10]

| Compound Class | Target | Representative Activity | Reference |

| Dasatinib Analogues | Bcr-Abl, Src family kinases | Potent anti-proliferative effects on K563 leukemia cells | [5] |

| 2-Aminophenyl-5-halothiazoles | Aurora Kinases | Inhibition of histone H3 phosphorylation | [5] |

| Tetrahydrobenzo[d]thiazoles | Various cancer cell lines | IC50 values of 4.03–4.89 µM against SHG-44 and H1299 lines | [10] |

B. Anti-inflammatory and COX Inhibition

2-aminothiazole derivatives have been successfully designed as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Dual COX-1/COX-2 Inhibition: A study reported a series of new 2-aminothiazole scaffolds with potent inhibitory effects against both COX-1 (IC50 = 1.00–6.34 μM) and COX-2 (IC50 = 0.09–0.71 μM).[11] This dual-action profile can be beneficial in certain inflammatory conditions.

-

PDE5 Regulation: The same study also identified compounds that act as regulators of phosphodiesterase type 5 (PDE5), with some derivatives showing 100% inhibition at 10 μM, suggesting potential applications in conditions like erectile dysfunction.[11]

C. Antimicrobial and Antitubercular Activity

The scaffold has a long history in antimicrobial research, being a key component in the third generation of cephalosporin antibiotics.[12]

-

Mycobacterium tuberculosis (Mtb): A high-throughput screen identified a 2-aminothiazole scaffold effective against Mtb. Subsequent optimization, particularly by introducing substituted benzoyl groups at the 2-amino position, led to analogues with potent activity (MIC of 0.024 μM).[7]

-

Broad-Spectrum Potential: The 2-aminothiazole moiety is found in compounds with antibacterial, antifungal, and antiprotozoal activities, making it a valuable starting point for developing new anti-infective agents.[9]

III. Structure-Activity Relationships (SAR) and the Toxicophore Dilemma

A. Key SAR Insights

Systematic studies have revealed critical insights into how structural modifications affect biological activity.

Caption: Structure-Activity Relationship (SAR) map of the 2-aminothiazole core.

As demonstrated in antitubercular research, the central thiazole and a C4-pyridyl moiety can be intolerant to modification, while the N-2 position offers high flexibility for improving potency.[7] Similarly, for anticancer activity, substitutions at the C4 and C5 positions of the thiazole core can dramatically increase or decrease cytotoxicity.[10]

B. Privileged Structure vs. Toxicophore: A Critical Balance

While celebrated as a privileged scaffold, the 2-aminothiazole group is also classified by some as a potential toxicophore.[1] This duality is a critical consideration for any drug development program.

-

The Concern: The potential for metabolic activation is the primary issue. The sulfur atom can undergo S-oxidation, and the ring can be opened oxidatively, leading to the formation of reactive metabolites.[1][12] These reactive species can covalently bind to macromolecules like proteins and DNA, potentially causing toxicity.

-

The Medicinal Chemist's Approach: Acknowledging this potential liability is the first step toward mitigating it. The risk is not absolute and is highly dependent on the overall structure of the molecule. Strategies to reduce metabolic risk include:

-

Steric Shielding: Introducing bulky groups near the sulfur atom or the 2-amino group to hinder access by metabolic enzymes.

-

Electronic Modulation: Adding electron-withdrawing groups to the ring to decrease its electron density and susceptibility to oxidation.

-

Blocking Metabolic Sites: Replacing susceptible hydrogens with fluorine or other groups that block common sites of metabolism.

-

This careful, structure-guided approach allows chemists to harness the benefits of the 2-aminothiazole scaffold while designing out potential safety liabilities, a hallmark of modern, safety-conscious drug design.

IV. Experimental Protocol: A Self-Validating System

The following protocol outlines a robust and validated method for the synthesis of a key 2-aminothiazole intermediate, based on published procedures for precursors to Dasatinib.[4][5] This represents a self-validating system, as its successful application is documented in peer-reviewed literature.

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Caption: Experimental workflow for the synthesis of a key 2-aminothiazole intermediate.

Methodology:

-

Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide: To a solution of 2-chloro-6-methylaniline in tetrahydrofuran (THF), 3-ethoxyacryloyl chloride is added dropwise at 0°C, followed by the addition of pyridine as a catalyst. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then subjected to an aqueous workup, and the organic layer is dried and concentrated to yield the acrylamide product, which may be purified by column chromatography.

-

α-Bromination: The acrylamide from the previous step is dissolved in THF and cooled to 0°C. N-bromosuccinimide (NBS) is added in portions, and the reaction is allowed to warm to room temperature. The reaction proceeds to form the crude α-bromo hemiacetal.[5]

-

One-Pot Cyclization with Thiourea: To the crude reaction mixture from Step 2, a solution of thiourea in ethanol is added. The resulting mixture is heated to reflux for several hours.[4] Upon cooling, the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to yield the final product.

Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

V. Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a truly remarkable class of molecules in medicinal chemistry. Their synthetic accessibility, coupled with their proven ability to interact with a wide array of biological targets, ensures their continued relevance in drug discovery. From potent kinase inhibitors in oncology to novel anti-infectives, the scaffold provides a robust and adaptable platform for therapeutic innovation.

The future of this scaffold lies in the intelligent navigation of its dual nature as both a privileged core and a potential toxicophore. Advances in computational toxicology, a deeper understanding of drug metabolism, and innovative synthetic strategies will empower scientists to design next-generation 2-aminothiazole derivatives with enhanced potency, improved selectivity, and superior safety profiles. As we continue to unravel the complexities of disease, the versatility of the this compound core will undoubtedly contribute to the development of new medicines that address unmet medical needs.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Elshaier, Y. A. M. M., Khodair, A. I., El-Gaml, A. A., & El-Kerdawy, A. M. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(50), 29965–29981. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical-Biological Interactions, 330, 109244. [Link]

-

Chen, Y., & Fevig, J. M. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Ayati, A., Emami, S., Moghimi, S., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 197-226. [Link]

-

Gholap, A. R. (2011). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 3(4), 147-152. [Link]

-

Upton, A. M., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 22(12), 4047-4052. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Kaur, R., & Kumar, R. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Bioorganic & Medicinal Chemistry, 24(4), 583-603. [Link]

-

Unnamed Author. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., Apiraksattayakul, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Hrast, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3183. [Link]

-

Wikipedia contributors. (n.d.). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1,3-thiazole-5-thiol. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

Unnamed Author. (2025). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Technical Guide: 2-Aminothiazole-5-thiol Toxicity & Safety Profile

CAS: 54593-39-0 (Free base) | Synonyms: 2-Amino-5-mercaptothiazole; 5-Sulfanyl-1,3-thiazol-2-amine Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Chemical Identity

2-Aminothiazole-5-thiol is a bifunctional heterocyclic scaffold widely utilized in the synthesis of cephalosporins, kinase inhibitors, and advanced antimicrobials. Its utility in medicinal chemistry is driven by the "privileged" nature of the aminothiazole ring, yet this same structure presents a dual-threat toxicological profile:[1][2]

-

Systemic Toxicity: Derived from the 2-aminothiazole core (thyroid peroxidase inhibition and metabolic bioactivation).

-

Reactivity Hazards: Driven by the C5-thiol moiety (rapid oxidation to disulfides, metal chelation, and sensitization).

Critical Stability Note: The free thiol form is oxidatively unstable. It is frequently supplied and handled as a hydrohalide salt (e.g., Hydrochloride or Hydrobromide) or generated in situ from protected precursors (e.g., isothiouronium salts) to prevent spontaneous dimerization to the disulfide.

Physico-Chemical Data Table

| Property | Value / Description | Note |

| Molecular Formula | C₃H₄N₂S₂ | High sulfur content (reactive) |

| Molecular Weight | 132.21 g/mol | |

| Physical State | Yellow to brown crystalline solid | Darkens upon oxidation |

| Solubility | Soluble in DMSO, DMF, Dilute Acid | Poor solubility in non-polar solvents |

| pKa (Predicted) | ~5.3 (Thiazole N), ~6-7 (Thiol) | Exists as zwitterion at neutral pH |

| Odor | Stench (Sulfurous/Rotten Cabbage) | Olfactory Fatigue Risk |

Part 2: Toxicological Profile & Mechanism (The "Why")

GHS Hazard Classification (Synthesized)

Based on structural analogue analysis (Read-Across from 2-aminothiazole and general aryl thiols).

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction.[3] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[4] |

| Carcinogenicity | Cat 2/3 | H351: Suspected of causing cancer (Linked to parent scaffold). |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Thyroid) through prolonged exposure. |

Mechanistic Toxicology: Bioactivation Pathways

The toxicity of this compound is not merely direct irritation; it is metabolic. The 2-aminothiazole ring is a known "toxicophore" capable of undergoing P450-mediated bioactivation.

Key Mechanisms:

-

S-Oxidation & Ring Opening: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) oxidize the thiazole sulfur or the exocyclic thiol, leading to reactive sulfoxides/sulfones.

-

Electrophilic Attack: These intermediates can open the ring to form reactive dicarbonyl species (glyoxal derivatives) or thioureas that covalently bind to hepatic proteins and DNA.

-

Thyroid Toxicity: The parent scaffold mimics pyrimidines, inhibiting thyroid peroxidase (TPO), leading to reduced T3/T4 synthesis and compensatory TSH release (thyroid hyperplasia).

Visualization: Metabolic Bioactivation Pathway The following diagram illustrates the divergence between stable detoxification and toxic bioactivation.

Figure 1: Metabolic fate of aminothiazole thiols. Note the competition between Glutathione (GSH) detoxification and covalent binding to cellular macromolecules.

Part 3: Handling & Stability Protocols

The "Stench" & Instability Factor

Unlike standard reagents, this compound requires specific handling to prevent both olfactory nuisance and chemical degradation.

-

Oxidation: The C5-thiol is highly nucleophilic. Exposure to air converts it to the disulfide dimer (2,2'-diamino-5,5'-dithiazolyl disulfide), which is often insoluble and biologically inactive for the intended synthesis.

-

Permeation: Low molecular weight thiols can permeate standard latex gloves rapidly.

Validated Handling Workflow

Engineering Controls:

-

Primary: Nitrogen-filled Glove Box (Best for solid handling).

-

Secondary: Chemical Fume Hood with active sash management (working height <18 inches).

-

Scrubbers: All vacuum pumps must have a bleach trap or liquid nitrogen cold trap to prevent exhaust of thiol vapors.

PPE Standards:

-

Gloves: Double-gloving required. Inner: Nitrile (4 mil). Outer: Silver Shield® or heavy-duty Nitrile (8 mil). Latex is forbidden.

-

Respiratory: If handling powder outside a hood (never recommended), use a full-face respirator with P100/Organic Vapor cartridges.

Visualization: Safety Decision Tree

Figure 2: Operational decision tree for handling thiol reagents to minimize exposure and oxidation.

Part 4: Emergency & Waste Management

Decontamination (The Bleach Protocol)

Thiols must be chemically neutralized, not just washed away.

-

Reagent: 10% Sodium Hypochlorite (Bleach) solution.

-

Mechanism: Oxidation of the thiol (-SH) to the sulfonate (-SO₃H), which is odorless and water-soluble.

-

Protocol: Soak all contaminated glassware, septa, and spatulas in a bleach bath in the fume hood for 24 hours before standard washing.

First Aid[8]

-

Eye Contact: Immediate irrigation for 15 minutes. Note: Thiols can cause corneal clouding; seek ophthalmologist review.

-

Skin Contact: Wash with soap and water.[3][5] Do not use ethanol immediately, as it may increase skin permeation of the substance.

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to caustic nature, monitor for 24 hours.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole (Analogue Read-Across). Retrieved from [Link]

-

Jakopin, Ž. (2020). 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[2] Retrieved from [Link]

-

University of Rochester (n.d.). Not Voodoo: Working with Thiols and Stench Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Thiazoles. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Schiff Bases from 2-Aminothiazole-5-thiol: An Application and Protocol Guide for Researchers

Introduction: The Significance of 2-Aminothiazole-5-thiol Schiff Bases in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The formation of Schiff bases (imines) from the 2-amino group of this heterocyclic system further enhances its pharmacological potential by introducing an azomethine (-C=N-) linkage, a well-established pharmacophore.[4] This guide focuses on the synthesis of Schiff bases derived from a particularly interesting starting material: this compound. The presence of a thiol group at the 5-position introduces a unique chemical handle for further molecular elaboration and potential coordination with metal ions, opening new avenues for the design of novel therapeutic agents and materials.[5]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to successfully synthesize and explore this promising class of compounds.

Understanding the Reaction: The Mechanism of Schiff Base Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[6] The reaction is typically acid-catalyzed and proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The presence of an acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration

The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. The acid catalyst plays a crucial role in this step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent deprotonation of the nitrogen atom leads to the formation of the carbon-nitrogen double bond.

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols: Synthesizing 2-(Benzylideneamino)thiazole-5-thiol Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. Both a conventional heating method and a microwave-assisted green synthesis approach are described.

Protocol 1: Conventional Synthesis via Reflux

This method is a classic and reliable approach for the synthesis of Schiff bases.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥97% | Commercially Available |

| Substituted Aromatic Aldehyde | Reagent Grade | Commercially Available |

| Absolute Ethanol | Anhydrous | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard Glassware |

| Condenser | - | Standard Glassware |

| Magnetic stirrer with hotplate | - | Standard Laboratory Equipment |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |

| Buchner funnel and filter paper | - | Standard Laboratory Equipment |

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq.) of the desired substituted aromatic aldehyde.

-

Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7 v/v).

-

Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product that precipitates out is collected by filtration using a Buchner funnel.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Drying: The purified Schiff base is dried in a desiccator over anhydrous calcium chloride to obtain the final product.

Protocol 2: Microwave-Assisted Green Synthesis

This method offers a more environmentally friendly and time-efficient alternative to conventional heating.[7]

Materials and Reagents:

-

Same as Protocol 1, with the addition of a domestic or laboratory microwave oven.

Procedure:

-

Reactant Mixture: In a microwave-safe vessel, mix this compound (1.0 eq.) and the substituted aromatic aldehyde (1.0 eq.).

-

Catalyst Addition: Add a few drops of glacial acetic acid or a green catalyst like lemon juice.[6]

-

Microwave Irradiation: Place the vessel in the microwave oven and irradiate at a suitable power level (e.g., 180-360 W) for a short duration (e.g., 2-5 minutes). The reaction progress can be intermittently checked by TLC.

-

Product Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the solid product is isolated and purified as described in Protocol 1 (steps 5-7).

Caption: General experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases must be confirmed using various analytical techniques.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate indicates a pure compound.

-

Melting Point: The melting point of a pure crystalline solid is a sharp and characteristic physical property. A sharp melting point range is indicative of the purity of the synthesized Schiff base.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key characteristic absorption bands to look for in the FT-IR spectrum of a this compound derived Schiff base are:

-

C=N (Azomethine) stretch: A sharp band in the region of 1600-1650 cm⁻¹. The appearance of this band and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) confirm the formation of the Schiff base.

-

S-H (Thiol) stretch: A weak band around 2550-2600 cm⁻¹. The presence of this band indicates that the thiol group has not participated in the reaction.

-

C-S (Thiazole) stretch: Bands in the fingerprint region characteristic of the thiazole ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm). The signals corresponding to the aromatic protons of the aldehyde and the thiazole ring protons will also be present. A broad singlet corresponding to the thiol proton (S-H) may also be observed.

-

¹³C NMR: The carbon atom of the azomethine group will show a characteristic signal in the range of δ 160-170 ppm.

-

Expert Insights and Causality Behind Experimental Choices

-